R59949: A Technical Guide to its Mechanism of Action as a Diacylglycerol Kinase Inhibitor
R59949: A Technical Guide to its Mechanism of Action as a Diacylglycerol Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
R59949 is a potent, cell-permeable small molecule widely recognized as a pan-inhibitor of diacylglycerol kinases (DGKs). By blocking the enzymatic activity of DGKs, R59949 prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This action leads to an accumulation of DAG, a critical second messenger, thereby modulating a multitude of downstream signaling pathways. This technical guide provides an in-depth exploration of the core mechanism of action of R59949, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the intricate signaling cascades it influences.
Core Mechanism of Action: Inhibition of Diacylglycerol Kinase
R59949's primary mechanism of action is the inhibition of diacylglycerol kinases (DGKs). DGKs are a family of enzymes that phosphorylate DAG to produce PA, thereby acting as a crucial regulatory node in lipid signaling. By inhibiting DGK activity, R59949 effectively increases the intracellular concentration and prolongs the signaling lifetime of DAG. This elevation in DAG levels leads to the activation of several DAG-effector proteins, most notably Protein Kinase C (PKC) isozymes.[1][2]
R59949 exhibits a degree of selectivity among the ten known mammalian DGK isozymes. It strongly inhibits type I DGKα and DGKγ, and moderately attenuates the activity of type II DGKδ, DGKθ, and DGKκ.[1][3] This differential inhibition profile can lead to varied cellular responses depending on the relative expression of DGK isozymes in a given cell type.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of R59949's inhibitory activity and its effects in various experimental systems.
| Parameter | Value | System | Reference |
| Pan-DGK IC50 | 300 nM | Isolated platelet plasma membranes | [1][4][5] |
| DGK Isoform Inhibition | Strongly inhibits DGKα and DGKγ; Moderately attenuates DGKδ, DGKθ, and DGKκ | In vitro assay | [1][3] |
| CCL2-evoked Ca2+ Signaling IC50 | 8.6 μM | THP-1 monocytes | [1][2] |
| Experimental System | R59949 Concentration | Observed Effect | Reference |
| Rat Aortic Smooth Muscle Cells (RASMCs) | 10 μM | Inhibited IL-1β-induced nitric oxide (NO) production | [4][6] |
| THP-1 Monocytes | 8.6 μM (IC50) | Attenuated CCL2-evoked Ca2+ signaling | [1][2] |
| SW480 Colon Cancer Cells | 15-30 μM | Reduced colony formation in 3D culture and decreased tumor growth in xenograft models | [7] |
| MIN6 Pancreatic β-cells | 1 μM | Enhanced glucose-induced [Ca2+]i oscillation | [8] |
| MIN6 Pancreatic β-cells | 10 μM | Suppressed [Ca2+]i oscillation and voltage-dependent Ca2+ channel activity | [8] |
| Oxygen-Induced Retinopathy (OIR) Mice | 10 mg/kg (subcutaneous) | Suppressed retinal neovascularization | [4][7] |
Key Signaling Pathways Modulated by R59949
Protein Kinase C (PKC) Activation Pathway
By increasing intracellular DAG levels, R59949 directly activates PKC isozymes, which are key regulators of numerous cellular processes including proliferation, differentiation, and apoptosis.[1][2]
Caption: R59949 inhibits DGK, leading to DAG accumulation and subsequent PKC activation.
Inhibition of Inducible Nitric Oxide Synthase (iNOS) Pathway
In vascular smooth muscle cells, R59949 has been shown to inhibit interleukin-1β (IL-1β)-induced nitric oxide (NO) production. This effect is not due to a direct inhibition of iNOS expression or activity, but rather by decreasing the transplasmalemmal uptake of L-arginine, the substrate for iNOS.[6]
Caption: R59949 inhibits IL-1β-induced NO production by blocking L-arginine uptake.
Attenuation of CCL2-Evoked Calcium Signaling
In monocytes, the inflammatory chemokine CCL2 stimulates intracellular calcium signaling via the CCR2 receptor. R59949 attenuates this CCL2-evoked calcium signaling, suggesting a role for DGK in regulating chemokine-mediated cellular responses.[1][2]
Caption: R59949 attenuates CCL2-induced calcium signaling by inhibiting DGK.
Regulation of HIF-1α and Angiogenesis
R59949 has been shown to suppress retinal neovascularization.[5] Mechanistically, it upregulates the expression of prolyl hydroxylase domain-containing protein 2 (PHD2), which in turn leads to the downregulation of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF).[4] This suggests that R59949 can modulate cellular responses to hypoxia and inhibit angiogenesis.
Caption: R59949 inhibits angiogenesis by modulating the PHD2/HIF-1α/VEGF pathway.
Experimental Protocols
Inhibition of IL-1β-Induced Nitric Oxide Production in RASMCs
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Cell Culture: Rat aortic smooth muscle cells (RASMCs) are cultured in DMEM containing 10% FBS under 5% CO2 at 37°C.[4]
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Treatment: Confluent cells in a 24-well plate are pretreated with 10 μM R59949 or vehicle for 30 minutes before stimulation with 10 ng/ml IL-1β for 24 hours.[4]
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NO Measurement: Nitrite and nitrate (B79036) (NOx) levels in the culture medium are measured using a commercial kit involving the Griess reagent. The absorbance is measured at 540 nm.[4]
Assessment of 3D Cancer Cell Growth
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Cell Line: SW480 human colon adenocarcinoma cells.[7]
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3D Culture: Cells are plated in Matrigel.[7]
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Treatment: Cells are treated with 15 μM or 30 μM R59949 in complete medium for 24 hours.[7]
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Analysis: Colony formation is assessed to evaluate the effect on 3D growth.[7]
In Vivo Xenograft Tumor Growth Study
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Animal Model: SW480 cells are injected into mice to form xenograft tumors.[7]
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Treatment: Once tumors reach approximately 150 mm³, mice are subcutaneously injected with 10 mg/kg R59949 emulsified in 50% PEG3000 in PBS every 48 hours for 10 days.[7]
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Analysis: Tumor volume is measured throughout the treatment period to assess the effect of R59949 on tumor growth.[7] Immunohistochemical analysis of tumor tissue for markers of apoptosis (cleaved caspase 3) and survival pathways (phosphorylated Akt) is also performed.[7]
Conclusion
R59949 is a valuable pharmacological tool for investigating the multifaceted roles of diacylglycerol signaling. Its ability to inhibit DGK enzymes and consequently elevate intracellular DAG levels provides a powerful means to probe the downstream consequences of this second messenger. The diverse cellular effects of R59949, ranging from the modulation of inflammatory responses and angiogenesis to the regulation of cancer cell growth, underscore the therapeutic potential of targeting the DGK signaling network. Further research with more isozyme-specific inhibitors will be crucial to dissect the precise functions of individual DGK isoforms and to develop targeted therapies for a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. R59949, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
